molecular formula C7H5BrN2O B068395 5-Brom-1H-Pyrrolo[2,3-b]pyridin-2(3H)-on CAS No. 183208-34-6

5-Brom-1H-Pyrrolo[2,3-b]pyridin-2(3H)-on

Katalognummer B068395
CAS-Nummer: 183208-34-6
Molekulargewicht: 213.03 g/mol
InChI-Schlüssel: DHPKTHROZFIEJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one frameworks can be achieved through Fischer indole cyclization in polyphosphoric acid, offering a method to construct the 5-bromo-7-azaindole scaffold with various substituents (Alekseyev, Amirova, & Terenin, 2015). Additionally, enantioselective synthesis routes have been explored, highlighting the versatility of this compound in synthesizing key intermediates for further chemical modifications (Felpin, Vo‐Thanh, Villiéras, & Lebreton, 2001).

Molecular Structure Analysis

Structural elucidation and molecular docking studies reveal the potential of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives as tyrosyl-tRNA synthetase inhibitors, with detailed analysis through Hirshfeld surface analysis and DFT calculations (Jabri et al., 2023).

Chemical Reactions and Properties

The compound is reactive towards various chemical transformations, including nitration, nitrosation, bromination, iodination, and interaction with Mannich bases, predominantly at the 3-position. These reactions open pathways to synthesize derivatives with diverse functional groups and potential applications (Herbert & Wibberley, 1969).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure significantly influence the compound's applicability in various domains. Detailed studies on these aspects are essential for material science and pharmaceutical applications, though specific literature on these properties of 5-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is limited.

Chemical Properties Analysis

Chemical properties, including reactivity, stability under different conditions, and compatibility with various solvents and reagents, are crucial for its application in synthesis and drug development. The compound's ability to undergo a range of chemical reactions makes it a valuable synthetic intermediate (Kimpe, Boelens, & Contreras, 1996).

Wissenschaftliche Forschungsanwendungen

Krebstherapie: FGFR-Inhibitoren

5-Brom-1H-Pyrrolo[2,3-b]pyridin-2(3H)-on: Derivate wurden als potente Inhibitoren des Fibroblasten-Wachstumsfaktor-Rezeptors (FGFR) identifiziert, der eine entscheidende Rolle bei verschiedenen Tumorarten spielt . Eine abnorme Aktivierung von FGFR-Signalwegen ist mit dem Fortschreiten und der Entwicklung verschiedener Krebsarten verbunden, darunter Brust-, Lungen-, Prostata-, Blasen- und Leberkrebs. Das Targeting von FGFRs stellt eine attraktive Strategie für die Krebstherapie dar, und Derivate dieser Verbindung haben vielversprechend bei der Hemmung der Proliferation von Krebszellen und der Induktion von Apoptose gezeigt .

Synthese von Azaindol-basierten Proteinkinase-Inhibitoren

Diese Verbindung dient als synthetisches Zwischenprodukt für Azaindol-basierte Proteinkinase-Inhibitoren . Proteinkinasen sind Enzyme, die andere Proteine modifizieren, indem sie chemisch Phosphatgruppen an diese anfügen, und ihre Dysregulation ist oft mit Krankheiten, einschließlich Krebs, verbunden. Inhibitoren, die die Aktivität von Proteinkinasen modulieren können, sind daher für die therapeutische Entwicklung von großem Interesse.

Entwicklung von Antitumormitteln

Die Synthese und biologische Evaluierung von 1H-Pyrrolo[2,3-b]pyridin-Derivaten hat zur Entwicklung von Verbindungen mit potenten Aktivitäten gegen verschiedene Krebszelllinien geführt . Diese Derivate haben sich als Inhibitoren der Migration und Invasion von Krebszellen erwiesen, was auf ihr Potenzial als Antitumormittel hindeutet.

Forschung zu Signaltransduktionswegen

Die Verbindung wird in der Forschung verwendet, um Signaltransduktionswege zu verstehen, insbesondere diejenigen, die die FGF-FGFR-Achse beinhalten . Diese Wege regulieren die Organentwicklung, Zellproliferation und -migration, Angiogenese und andere Prozesse. Durch die Untersuchung der Auswirkungen dieser Verbindung auf FGFRs können Forscher Einblicke in die molekularen Mechanismen dieser Wege und ihre Rolle bei Krankheiten gewinnen.

Leitverbindung für die Arzneimitteloptimierung

Aufgrund ihres niedrigen Molekulargewichts und ihrer potenten Aktivität gelten This compound-Derivate als vielversprechende Leitverbindungen, die sich für die anschließende Optimierung in der Arzneimittelentwicklung eignen . Leitverbindungen sind Ausgangspunkte im Prozess der Arzneimittelforschung, und ihre Optimierung beinhaltet die Modifizierung ihrer Struktur, um die Wirksamkeit zu verbessern, die Toxizität zu reduzieren und arzneimittelähnliche Eigenschaften zu verbessern.

Erforschung von Synthesestrategien

Die Verbindung ist auch entscheidend bei der Erforschung von Synthesestrategien zur Herstellung ihrer Derivate. Die Methoden zur Synthese werden nach der Methode zur Assemblierung des Pyrazolopyridinsystems systematisiert, und ihre Vor- und Nachteile werden im Kontext der Arzneimittelentwicklung berücksichtigt .

Wirkmechanismus

7-Azaindoles, the category of compounds to which 5-bromo-1H-pyrrolo[2,3-b]pyridine belongs, can inhibit the activity of various proteases in pharmacological effects, and have anticancer, antiviral, and other effects .

Safety and Hazards

The compound is known to cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

Zukünftige Richtungen

The compound 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine can be further modified to develop novel 7-azaindole derivatives . These derivatives have potential applications in the fields of medicine and pharmaceuticals due to their biological activities .

Eigenschaften

IUPAC Name

5-bromo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-5-1-4-2-6(11)10-7(4)9-3-5/h1,3H,2H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPKTHROZFIEJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(NC1=O)N=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10573432
Record name 5-Bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

183208-34-6
Record name 5-Bromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1H,3H-pyrrolo[2,3-b]pyridin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 3,3,5-tribromo-1,3-dihydropyrrolo[2,3-b]pyridin-2-one (2.0 g, 5.4 mmole) in acetic acid (50 mL) at RT was added Zn metal. The reaction became exothermic and was cooled by the use of an ice bath during the initial 30 minutes. After 5 hr the reaction was filtered through Celite®, and the filter pad was washed with EtOAc. The filtrate was concentrated under vacuum and neutralized with saturated aqueous NaHCO3 solution. The neutralized aqueous filtrate was then extracted with EtOAc (2×200 mL), and the combined organic extracts were dried over Na2SO4 and concentrated to a solid. The solid was washed with hexanes and dried under high vacuum to give the title compound (0.36 g, 32%): MS (ES) m/e 215 (M+H)+. This was used without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
32%

Synthesis routes and methods II

Procedure details

A solution of 3,3,5-tribromooxindole (5.0 g, 13.4 mmol) in fresh THF (100 mL) is stirred at room temperature and a saturated aqueous solution of ammonium chloride (100 mL) is added. The flask is placed in a water bath and activated zinc dust (15.0 g, 230 mmol) is added. The mixture is stirred for 20 min and the zinc is removed by filtration through a pad of diatomaceous earth. The organic layer is separated and the aqueous layer is extracted with THF (20 mL). The combined organic layers were washed with saturated brine solution, dried over anhydrous magnesium sulfate and the solvent removed under reduced pressure. The brown residue is triturated with water (20 mL) and the tan solid is collected by filtration and dried under vacuum to give 5-bromo-7-azaoxindole as a tan solid, 2.02 g (71%). 1H NMR (DMSO-d6) δ11.13 (s,1H), 8.15 (s,1H), 8.76 (s,1H), 3.57 (s, 2H). MS (AP−ve) 211 (100) (M−H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of 3,3,5-tribromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one (5.0 g, 13.4 mmol) in fresh THF (100 mL) was stirred at room temperature, and a saturated aqueous solution of ammonium chloride (100 mL) was added. The flask was placed in a water bath, and activated zinc dust (15.0 g, 230 mmol) was added. The mixture was stirred for 20 min, and the zinc was removed by filtration through a pad of diatomaceous earth. The organic layer was separated, and the aqueous layer was extracted with THF (20 mL). The combined organic layers were washed with saturated brine solution and dried over anhydrous magnesium sulfate. Solvent was removed under reduced pressure. The brown residue was triturated with water (20 mL), and the tan solid was collected by filtration and dried under vacuum to give the title compound as a tan solid, 2.02 g (71%). 1H NMR (d6-DMSO) δ11.13 (s, 1H), 8.15 (s, 1H), 8.76 (s, 1H), 3.57 (s, 2H). MS (AP−ve) 211 (100) (M−H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Reactant of Route 2
5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Reactant of Route 3
5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Reactant of Route 4
5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Reactant of Route 5
5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Reactant of Route 6
Reactant of Route 6
5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.